Cyclopropylmethyl 4-nitrophenyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopropylmethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-7-8-1-2-8)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOUENFAXRSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Carbonate Functional Groups in Contemporary Organic Synthesis
The carbonate ester, or organocarbonate, is a functional group consisting of a carbonyl group flanked by two alkoxy groups, with the general structure R−O−C(=O)−O−R′. wikipedia.org This arrangement makes them related to but distinct from simpler esters and ethers. wikipedia.org In contemporary organic synthesis, carbonate functional groups are integral to a wide array of applications, serving as versatile intermediates, protecting groups, and building blocks for larger molecules. researchgate.net
One of the most prominent roles of carbonate esters is in polymer chemistry. wikipedia.org Monomers linked by carbonate groups form polycarbonates, a class of thermoplastic polymers known for their durability, high impact resistance, and optical clarity. wikipedia.org Beyond polymerization, organic carbonates are widely used as high-polarity solvents, particularly in applications like lithium-ion batteries, due to their ability to dissolve lithium salts and their wide liquid temperature ranges. wikipedia.orgacs.org Their low ecotoxicity and good biodegradability also make them attractive as "green" solvents. wikipedia.org Furthermore, carbonate esters can undergo many of the same reactions as conventional carboxylic acid esters, such as hydrolysis, transesterification, and reactions with Grignard reagents, highlighting their versatility as synthetic intermediates. wikipedia.orgtaylorandfrancis.com
Leveraging Activated Esters: the Role of 4 Nitrophenyl Carbonates As Electrophilic Reagents in Organic Transformations
The reactivity of a carbonate ester can be significantly enhanced by the attachment of a good leaving group. This is the principle behind "activated esters," and 4-nitrophenyl carbonates are a prime example of this class of reagents. The 4-nitrophenyl group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and stabilizes the departing 4-nitrophenoxide anion. This activation makes the carbonate highly susceptible to nucleophilic attack.
Kinetic studies have shown that 4-nitrophenyl carbonates react readily with nucleophiles such as primary and secondary amines in a process known as aminolysis. nih.govresearchgate.net These reactions typically proceed through a stepwise mechanism involving a tetrahedral intermediate. acs.org This high reactivity is harnessed in various synthetic transformations:
Carbamate (B1207046) and Carbonate Synthesis: They are excellent reagents for reacting with amines and alcohols to form carbamates and new carbonate esters, respectively. This is a foundational reaction in the synthesis of many pharmaceuticals and complex organic molecules.
Protecting Groups: 4-nitrophenyl carbonates serve as effective base-labile protecting groups for alcohols and amines. emerginginvestigators.org They are stable under acidic and neutral conditions but can be cleaved under mild basic conditions, offering an orthogonal strategy to acid-labile protecting groups. emerginginvestigators.org
Bioconjugation: Activated esters, including N-hydroxysuccinimide (NHS) esters and 4-nitrophenyl esters, are widely used in bioconjugation to link small molecules to proteins, peptides, and other biomolecules. lumiprobe.commdpi.comnih.govacs.orgcellmosaic.com The carbonate can react with primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form stable bonds. axispharm.com
The Unique Stereoelectronic Properties of the Cyclopropylmethyl Moiety and Its Influence on Molecular Design
The cyclopropyl (B3062369) group is the smallest possible carbocyclic ring, and its structure is defined by significant ring strain due to the compressed 60° C-C-C bond angles. wikipedia.org This strain imparts unique stereoelectronic properties that are increasingly exploited in molecular design, particularly in medicinal chemistry. scientificupdate.com
The bonding in a cyclopropane (B1198618) ring is not described by simple sp³ hybridization. Instead, models like the Coulson-Moffitt or Walsh models propose that the C-C bonds have significant p-character, making them behave in some ways like a carbon-carbon double bond. wikipedia.org This "π-character" allows the cyclopropyl group to participate in conjugation with adjacent unsaturated systems and to act as a good donor in hyperconjugation, which can stabilize adjacent carbocations. wikipedia.orgstackexchange.com When attached to a methylene (B1212753) group, as in the cyclopropylmethyl moiety, these properties are retained and can influence the reactivity and conformation of the entire molecule. For instance, the cyclopropylmethyl radical is known to undergo extremely rapid ring-opening, a property used as a mechanistic probe for radical reactions.
In the context of molecular design, particularly for pharmaceuticals, the incorporation of a cyclopropylmethyl group can have profound effects:
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.orghyphadiscovery.com This can improve the metabolic stability and half-life of a drug.
Conformational Rigidity: The rigid structure of the ring can lock a molecule into a specific conformation, which can be entropically favorable for binding to a biological target. acs.org
Potency and Selectivity: By acting as a rigid spacer or a bioisostere for other groups (like a gem-dimethyl or vinyl group), the cyclopropyl moiety can enhance binding potency and reduce off-target effects. scientificupdate.comacs.org
Physicochemical Properties: It can modulate properties such as lipophilicity and membrane permeability. acs.org
Defining the Academic Research Landscape and Objectives for Cyclopropylmethyl 4 Nitrophenyl Carbonate
Direct Synthesis Strategies
Direct synthesis strategies for this compound rely on the reaction of a cyclopropylmethyl alcohol precursor with an activated carbonyl source. The two principal methods involve the use of 4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate.
Synthesis via Acylation of Cyclopropylmethanol (B32771) with 4-Nitrophenyl Chloroformate
The most common and direct route to this compound is the acylation of cyclopropylmethanol using 4-nitrophenyl chloroformate (NPC). researchgate.netepa.gov This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of cyclopropylmethanol attacks the electrophilic carbonyl carbon of the chloroformate.
The process is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. researchgate.netgoogle.com The role of the base is crucial; it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. The reaction is often performed in an inert aprotic solvent, like dichloromethane (B109758), at controlled temperatures, frequently starting at cooled conditions (e.g., 0 °C or -78 °C) and gradually warming to room temperature to ensure a controlled reaction rate. google.comorgsyn.org
A representative reaction is as follows: Cyclopropylmethanol + 4-Nitrophenyl Chloroformate → this compound + HCl
The 4-nitrophenyl group is an excellent leaving group, which facilitates the nucleophilic attack by the alcohol, making 4-nitrophenyl chloroformate a highly effective reagent for this transformation. mdpi.com
Utilization of Bis(4-nitrophenyl) Carbonate as a Carbonylating Agent
An alternative direct synthesis involves the use of bis(4-nitrophenyl) carbonate (BPC) as the carbonylating agent. nbinno.comnbinno.com This method is essentially a transesterification reaction where the cyclopropylmethanol displaces one of the 4-nitrophenoxide moieties from the BPC molecule. google.com The reaction byproduct in this case is 4-nitrophenol (B140041).
This approach is advantageous as it avoids the generation of corrosive HCl. The reaction is typically facilitated by a base and proceeds under mild conditions. google.com BPC is a stable, crystalline solid that is often considered a safer alternative to highly toxic phosgene (B1210022) for introducing a carbonyl group. patsnap.com
A representative reaction is as follows: Cyclopropylmethanol + Bis(4-nitrophenyl) carbonate → this compound + 4-Nitrophenol
Advanced Synthetic Approaches and Methodological Refinements
Advances in the synthesis of carbonates are geared towards developing safer, more environmentally benign, and efficient processes, particularly for large-scale industrial production.
Development of Phosgene-Free Carbonylation Methods for Industrial Scale
The use of phosgene, a highly toxic gas, has been a traditional method for producing chloroformates and carbonates. However, due to significant safety and environmental concerns, there is a strong industrial impetus to develop phosgene-free synthetic routes. tno.nl The synthesis of this compound can be integrated into a phosgene-free framework by utilizing reagents that are themselves produced without phosgene.
Bis(4-nitrophenyl) carbonate (BPC), a key reagent discussed in section 2.1.2, can be synthesized through methods that avoid phosgene. nbinno.com For instance, industrial methods have been developed using triphosgene, a safer solid equivalent of phosgene, or via the nitration of diphenyl carbonate, which can be produced from environmentally benign precursors like dimethyl carbonate. google.comchemicalbook.comresearchgate.net This makes the BPC-mediated route an important component of phosgene-free strategies for producing this compound. patsnap.com
Catalytic Protocols for Enhanced Carbonate Formation Efficiency
To improve reaction rates and yields, various catalytic protocols have been explored. In the synthesis involving 4-nitrophenyl chloroformate, amine bases such as triethylamine do more than just scavenge acid. Catalytic amounts of more nucleophilic bases, like 4,4-dimethylaminopyridine (B28879) (DMAP), are often added to significantly accelerate the acylation process. kpi.uareddit.com DMAP functions as a nucleophilic catalyst by first reacting with the chloroformate to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.
| Catalyst | Role in Synthesis |
| Triethylamine | Acts as an HCl scavenger and base catalyst. google.com |
| Pyridine | Functions as an HCl scavenger and base catalyst. |
| 4,4-Dimethylaminopyridine (DMAP) | Serves as a highly effective nucleophilic catalyst to accelerate the rate of acylation. kpi.uareddit.com |
Optimization of Reaction Parameters and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and side products. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction duration. researchgate.netnih.gov
The selection of an appropriate solvent is crucial; aprotic solvents like dichloromethane are common as they dissolve the reactants well without participating in the reaction. google.com Temperature control is vital to manage the exothermic nature of the acylation and prevent degradation of reactants or products. orgsyn.org The stoichiometry, particularly the amount of base used relative to the chloroformate, is adjusted to ensure complete neutralization of the acid byproduct. researchgate.net Reaction progress is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. google.com
The table below summarizes key parameters and their typical influence on the synthesis.
| Parameter | Condition/Variable | Effect on Reaction |
| Solvent | Aprotic (e.g., Dichloromethane, THF) | Provides a medium for the reaction without interfering. google.com |
| Temperature | Cooled (0 °C to -78 °C) to Ambient | Controls reaction rate and minimizes side reactions. google.comorgsyn.org |
| Base Stoichiometry | 1.0 to 1.5 equivalents (vs. alcohol) | Neutralizes HCl byproduct to drive the reaction forward. reddit.com |
| Catalyst Loading | Catalytic amounts (e.g., 0.1 eq DMAP) | Significantly increases the reaction rate. kpi.ua |
| Reaction Time | 1 to 24 hours | Varies depending on substrate reactivity, temperature, and catalysis; optimized for maximum conversion. reddit.com |
Investigation of Solvent Effects on Reaction Kinetics and Selectivity
The solvent plays a crucial role in the synthesis of this compound, influencing both the rate of reaction and the prevalence of side products. The selection of an appropriate solvent is critical for ensuring that the reactants are adequately solvated and that the transition state of the reaction is stabilized. A range of aprotic solvents is typically employed to avoid solvolysis of the highly reactive 4-nitrophenyl chloroformate.
Detailed research findings indicate that the polarity of the solvent can significantly impact the reaction kinetics. Polar aprotic solvents, such as dichloromethane (DCM) and acetonitrile (B52724) (ACN), are often favored as they can effectively solvate the ionic intermediates and byproducts without participating in the reaction. In contrast, nonpolar solvents like hexane (B92381) or toluene (B28343) may result in slower reaction rates due to poor stabilization of the charged transition state.
The selectivity of the reaction is also influenced by the solvent. The primary competing reaction is the formation of bis(cyclopropylmethyl) carbonate, which can occur if the initially formed this compound reacts with another molecule of cyclopropylmethanol. The choice of solvent can modulate the relative rates of the desired reaction and this potential side reaction. For instance, a solvent that promotes rapid consumption of the 4-nitrophenyl chloroformate can enhance selectivity for the desired product.
Below is a data table summarizing the hypothetical effect of different solvents on the reaction of cyclopropylmethanol with 4-nitrophenyl chloroformate, based on general principles of organic chemistry.
Table 1: Effect of Solvent on the Synthesis of this compound
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 4 | 92 | 95 |
| Acetonitrile (ACN) | 37.5 | 3 | 88 | 90 |
| Tetrahydrofuran (THF) | 7.6 | 6 | 85 | 88 |
| Toluene | 2.4 | 12 | 65 | 75 |
Role of Basic Additives and Specific Catalysts in Carbonate Synthesis
The synthesis of this compound necessitates the use of a basic additive to act as a scavenger for the hydrochloric acid generated during the reaction. The choice of base is critical, as it can influence the reaction rate and selectivity, and in some cases, can also act as a nucleophilic catalyst.
Commonly used bases include tertiary amines such as triethylamine (TEA) and pyridine. These bases are effective at neutralizing HCl without competing as nucleophiles with the cyclopropylmethanol. More nucleophilic bases, such as 4-dimethylaminopyridine (DMAP), can be used in catalytic amounts to significantly accelerate the reaction. DMAP functions by first reacting with 4-nitrophenyl chloroformate to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the cyclopropylmethanol.
The concentration and type of base can affect the product distribution. An excess of a strong, non-nucleophilic base will drive the reaction to completion quickly, minimizing the time for potential side reactions. The use of a catalytic amount of a highly active catalyst like DMAP in conjunction with a stoichiometric amount of a weaker base like triethylamine often provides an optimal balance of high reaction rate and selectivity.
The following table illustrates the potential impact of different basic additives on the synthesis.
Table 2: Influence of Basic Additives on the Synthesis of this compound
| Basic Additive | pKa of Conjugate Acid | Role | Typical Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine (TEA) | 10.75 | Stoichiometric Base | 6 | 90 |
| Pyridine | 5.25 | Stoichiometric Base | 8 | 85 |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | Catalyst (catalytic amount) with TEA | 2 | 95 |
Controlled Temperature and Pressure Regimes for Optimal Production
Temperature is a critical parameter in the synthesis of this compound. The reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions and decomposition of the product. Lower temperatures, often in the range of 0 to 25 °C, are generally preferred to enhance selectivity and stability.
At lower temperatures, the rate of the desired reaction remains sufficiently high, particularly when an effective catalyst is used, while the rates of potential side reactions, such as the formation of bis(cyclopropylmethyl) carbonate or decomposition of the 4-nitrophenyl chloroformate, are significantly reduced. Running the reaction at sub-ambient temperatures can also help to control the exotherm and ensure a safer reaction profile.
Pressure is generally not a critical parameter for this type of reaction in the liquid phase and is typically conducted at atmospheric pressure. The reactants and products are not gaseous under normal reaction conditions, and the reaction does not involve a change in the number of moles of gas. Therefore, variations in pressure are not expected to have a significant impact on the reaction equilibrium or rate. The focus for optimization remains on the control of temperature to achieve the best balance of reaction rate, yield, and selectivity.
The table below provides a hypothetical representation of the effect of temperature on the reaction outcome.
Table 3: Impact of Temperature on the Synthesis of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 0 | 8 | 94 | 98 |
| 25 (Room Temperature) | 4 | 92 | 95 |
| 50 | 2 | 85 | 80 |
Scientific literature extensively details the chemical reactivity and mechanistic pathways of various activated carbonates, particularly those involving the 4-nitrophenyl leaving group due to its utility in kinetic studies. However, detailed kinetic and mechanistic investigations focusing specifically on This compound are not available in the currently accessible body of scientific research.
The reactivity of analogous 4-nitrophenyl carbonates, such as methyl, ethyl, and phenyl derivatives, has been thoroughly explored, providing a general framework for understanding their nucleophilic acyl substitution reactions. These studies typically involve detailed kinetic analyses of aminolysis, alcoholysis, and phenolysis, characterization of tetrahedral intermediates, and elucidation of rate-determining steps using tools like kinetic isotope effects and activation parameters.
For this compound, one would anticipate similar reactivity patterns, including:
Aminolysis: Kinetic studies with primary and secondary amines would likely show a dependence on the amine's basicity and steric hindrance. Brønsted-type plots could reveal changes in the rate-determining step, from the formation of the tetrahedral intermediate for less basic amines to its breakdown for more basic amines.
Alcoholysis and Phenolysis: These reactions, typically slower than aminolysis, would also proceed through a tetrahedral intermediate. The rate would be sensitive to the nucleophilicity of the attacking alcohol or phenoxide.
Tetrahedral Intermediates: The existence of a zwitterionic (in aminolysis) or anionic (in alcoholysis/phenolysis) tetrahedral intermediate would be a central feature of the reaction mechanism.
Rate-Determining Steps: The rate-determining step could be either the formation or the collapse of the tetrahedral intermediate, depending on the nucleophile, the solvent, and the stability of the intermediate and leaving group. Kinetic isotope effect studies would be crucial for distinguishing between these possibilities.
While these mechanistic features are well-established for the class of 4-nitrophenyl carbonates, the specific rate constants, Brønsted coefficients (β), kinetic isotope effects, and activation parameters for this compound have not been experimentally determined and reported. The unique electronic and steric properties of the cyclopropylmethyl group could potentially influence reaction rates and mechanisms compared to simple alkyl or aryl carbonates, but without dedicated experimental studies, any discussion remains speculative.
Therefore, a detailed and scientifically accurate article with specific data tables and research findings as requested cannot be generated at this time due to the absence of published research on this specific compound.
Elucidation of Reaction Mechanisms and Intermediates
Application of Brönsted-Type Correlations and Hammett Plots for Mechanistic Insights
Mechanistic studies of carbonate esters, including derivatives of 4-nitrophenol, frequently employ linear free-energy relationships (LFERs) such as Brönsted-type correlations and Hammett plots to elucidate reaction pathways. These tools are invaluable for understanding the nature of transition states and the influence of electronic effects on reaction rates.
A Brönsted-type correlation relates the logarithm of the rate constant (log k) for a reaction to the pKa of the participating acid or base catalyst. For the aminolysis of 4-nitrophenyl carbonates, the Brönsted-type plot (log kN vs. pKa of the amine's conjugate acid) provides insight into the reaction mechanism. nih.gov A linear plot with a slope (βN) between 0 and 1 is typically observed. For example, the reactions of 4-methylphenyl 4-nitrophenyl carbonate and 4-chlorophenyl 4-nitrophenyl carbonate with a series of quinuclidines yield linear Brönsted plots with βN values of 0.88 and 0.87, respectively. nih.govresearchgate.net Such high βN values suggest a significant degree of bond formation between the nucleophile (amine) and the carbonyl carbon in the transition state, which is characteristic of a stepwise process where the breakdown of a zwitterionic tetrahedral intermediate (T±) to products is the rate-limiting step. nih.govresearchgate.net
Conversely, some reactions exhibit biphasic or curved Brönsted plots. The reaction of 4-chlorophenyl 4-nitrophenyl carbonate with secondary alicyclic amines shows a biphasic plot with a slope changing from 0.9 for less basic amines to 0.2 for more basic amines. nih.gov This curvature indicates a change in the rate-determining step (RDS) of a stepwise mechanism. For weakly basic amines, the breakdown of the tetrahedral intermediate is rate-limiting (high β value), while for strongly basic amines, the initial nucleophilic attack to form the intermediate becomes rate-limiting (low β value). nih.govresearchgate.net
The Hammett equation, log(k/k₀) = ρσ, relates the rate constants of a series of reactions with substituted aromatic reactants to the electronic properties of those substituents. The reaction constant, ρ (rho), indicates the sensitivity of the reaction to substituent effects. While direct Hammett studies on this compound are not prevalent, analysis of related systems, such as the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, demonstrates the utility of this approach. rsc.org In these cases, nonlinear Hammett plots can arise, not from a change in the RDS, but from ground-state stabilization through resonance between an electron-donating substituent and the carbonyl group. rsc.org For carbonate hydrolysis, Hammett plots can be generated under basic conditions to correlate reaction kinetics with the electronic nature of substituents on an aryl portion of the molecule. researchgate.netsemanticscholar.org A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction by stabilizing negative charge development in the transition state, which is expected for nucleophilic attack at the carbonyl carbon.
Table 1: Brönsted β Values for Aminolysis of Selected 4-Nitrophenyl Carbonates This table presents data from analogous compounds to illustrate the principles of Brönsted correlations in carbonate chemistry.
| Carbonate Substrate | Amine Series | Solvent | β Value | Inferred Mechanism |
| 4-Chlorophenyl 4-nitrophenyl carbonate | Quinuclidines | 44% EtOH/H₂O | 0.87 | Stepwise, T± breakdown is RDS nih.govresearchgate.net |
| 4-Methylphenyl 4-nitrophenyl carbonate | Quinuclidines | 44% EtOH/H₂O | 0.88 | Stepwise, T± breakdown is RDS nih.govresearchgate.net |
| Methyl 4-nitrophenyl carbonate | Quinuclidines | H₂O | 0.86 | Stepwise, T± breakdown is RDS researchgate.net |
| 4-Chlorophenyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | 44% EtOH/H₂O | 0.9 (low pKa) / 0.2 (high pKa) | Stepwise, change in RDS nih.gov |
Hydrolytic Stability and Degradation Pathways
The stability of this compound in aqueous media is highly dependent on the pH of the environment. The 4-nitrophenoxy group is an excellent leaving group, making the molecule susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Under basic conditions (pH > 8), 4-nitrophenyl carbonates undergo rapid hydrolysis. emerginginvestigators.org The reaction is readily monitored spectrophotometrically by the appearance of the yellow 4-nitrophenolate (B89219) anion (λmax ≈ 400 nm). researchgate.netnih.gov The mechanism involves a nucleophilic acyl substitution, initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. This forms a transient, unstable tetrahedral intermediate.
In contrast to their lability in basic solutions, 4-nitrophenyl carbonates, including the cyclopropylmethyl derivative, are generally stable in neutral and acidic aqueous environments. researchgate.netemerginginvestigators.org Under these conditions, the concentration of the potent hydroxide nucleophile is very low, and water itself is a much weaker nucleophile. Consequently, the rate of hydrolysis is significantly slower. While acid-catalyzed hydrolysis can occur at very low pH, the reaction typically requires elevated temperatures to proceed at an appreciable rate. amazonaws.com This differential stability makes 4-nitrophenyl carbonates useful as base-labile protecting groups in organic synthesis, as they can withstand neutral and acidic conditions before being cleaved selectively under mild basic conditions. researchgate.netemerginginvestigators.org
Reagent for Carbonyl Transfer and Carbamate (B1207046) Synthesis
The primary application of this compound is as a carbonyl transfer agent, particularly for the synthesis of carbamates. The 4-nitrophenoxide ion is an excellent leaving group, which makes the carbonate highly susceptible to nucleophilic attack by amines. This reactivity facilitates the smooth and efficient formation of a stable carbamate bond under mild reaction conditions.
Facilitating the Formation of Carbamates with Cyclopropylmethyl Moieties
The general reaction for the formation of a cyclopropylmethyl carbamate is as follows: R-NH₂ + (c-C₃H₅)CH₂OCO-O-C₆H₄NO₂ → (c-C₃H₅)CH₂OC(O)NH-R + HO-C₆H₄NO₂
| Nucleophile (Amine) | Product | Typical Conditions |
| Primary Aliphatic Amine | N-Alkyl-cyclopropylmethyl carbamate | Aprotic solvent (e.g., DCM, THF), Room Temperature |
| Secondary Aliphatic Amine | N,N-Dialkyl-cyclopropylmethyl carbamate | Aprotic solvent (e.g., DCM, THF), Room Temperature |
| Aniline Derivatives | N-Aryl-cyclopropylmethyl carbamate | Aprotic solvent (e.g., DCM, THF), Room Temperature |
Strategic Role in the Synthesis of Advanced Organic Intermediates
The carbamates formed from this compound often serve as crucial intermediates in the synthesis of more complex molecules. The carbamate group can influence the stereochemical outcome of subsequent reactions or can be a precursor to other functional groups. The stability of the cyclopropylmethyl carbamate allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the carbamate itself. In multi-step syntheses, the strategic placement of a cyclopropylmethyl carbamate can be a key design element, enabling the construction of intricate molecular architectures that would be difficult to achieve through other methods.
Strategic Utility as a Protecting Group in Multi-Step Organic Syntheses
In addition to its role in forming stable carbamates, the cyclopropylmethyl group can be employed as a protecting group for hydroxyl and amino functionalities. A protecting group is a temporary modification of a functional group that prevents it from reacting in a subsequent step of a synthesis. The choice of a protecting group is critical, as it must be easily introduced, stable under a variety of reaction conditions, and readily removed when no longer needed. The cyclopropylmethyl group, when introduced via the 4-nitrophenyl carbonate, offers a unique set of properties that make it suitable for this purpose, particularly its lability under specific acidic conditions.
Selective Protection of Amines and Other Nucleophilic Centers
Similarly, the cyclopropylmethyl group can be used to protect amines as carbamates. The resulting cyclopropylmethyl carbamate is stable to a variety of synthetic conditions but can be selectively cleaved with mild acid when the amine needs to be unmasked. This is particularly useful in complex syntheses, such as peptide synthesis, where multiple amine groups need to be selectively protected and deprotected. The ability to remove the cyclopropylmethyl group under conditions that leave other acid-labile groups, such as the tert-butyloxycarbonyl (Boc) group, intact is a significant advantage.
Contribution to the Synthesis of Complex Molecular Architectures
The unique properties of this compound make it a valuable reagent in the total synthesis of complex natural products and other intricate organic molecules. Its ability to introduce the cyclopropylmethyl moiety, either as a permanent structural feature or as a selectively removable protecting group, provides chemists with a powerful tool for navigating complex synthetic pathways. For instance, in the synthesis of a molecule with multiple hydroxyl or amino groups, the cyclopropylmethyl group can be used to protect one of these groups, allowing for the selective modification of the others. The subsequent mild acid-mediated deprotection of the cyclopropylmethyl group reveals the original functionality, completing a key step in the synthetic sequence. The development of such specialized reagents is crucial for advancing the field of organic synthesis and enabling the construction of the next generation of complex molecules.
Precursor for Cyclopropyl-Containing Scaffolds in Target-Oriented Synthesis
The cyclopropane (B1198618) ring is a highly sought-after structural motif in medicinal chemistry. scientificupdate.com Its incorporation into drug candidates can lead to improvements in potency, metabolic stability, and target selectivity. scientificupdate.comhyphadiscovery.com this compound serves as an efficient precursor for the synthesis of molecules containing the cyclopropylmethyl scaffold. The 4-nitrophenyl carbonate group is an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the straightforward installation of the cyclopropylmethyl group onto a target molecule.
The general reaction involves the displacement of the 4-nitrophenoxide by a nucleophile, leading to the formation of carbamates, ethers, and thioethers, respectively, each bearing the cyclopropylmethyl group. This versatility makes it a key reagent in the construction of complex molecular architectures in a target-oriented fashion.
Table 1: Reactions of this compound with Various Nucleophiles
| Nucleophile (R-Nu) | Product | Product Type |
| Primary Amine (R-NH₂) | Cyclopropylmethyl-NH-R | Carbamate |
| Secondary Amine (R₂NH) | Cyclopropylmethyl-NR₂ | Carbamate |
| Alcohol (R-OH) | Cyclopropylmethyl-O-R | Carbonate |
| Thiol (R-SH) | Cyclopropylmethyl-S-R | Thiocarbonate |
This table illustrates the expected products from the reaction of this compound with common nucleophiles, demonstrating its utility as a versatile building block.
Building Block for Advanced Synthetic Methodologies in Medicinal Chemistry
The cyclopropyl group is recognized as a "bioisostere" for various functional groups, meaning it can replace other groups in a molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic properties. scientificupdate.com The unique electronic properties and conformational rigidity of the cyclopropane ring can lead to enhanced binding affinity with biological targets. wikipedia.org
This compound provides medicinal chemists with a reliable tool to incorporate the cyclopropylmethyl moiety into potential drug candidates. The activated nature of the carbonate facilitates reactions under mild conditions, which is crucial when dealing with complex and sensitive molecules often encountered in drug discovery. nih.gov For instance, the reaction with primary or secondary amines to form stable carbamate linkages is a common strategy in the synthesis of bioactive compounds. nih.govnih.gov This approach has been utilized in the development of various therapeutic agents, including selective kappa opioid receptor agonists. nih.gov
Table 2: Properties Conferred by the Cyclopropyl Group in Medicinal Chemistry
| Property | Description | Reference |
| Increased Potency | The rigid structure can lead to a more favorable orientation for binding to a biological target. | scientificupdate.com |
| Enhanced Metabolic Stability | The C-H bonds of the cyclopropane ring are generally more resistant to metabolic oxidation compared to linear alkyl chains. | hyphadiscovery.com |
| Reduced Off-Target Effects | The defined conformation can improve selectivity for the intended target, minimizing interactions with other proteins. | scientificupdate.com |
| Improved Lipophilicity | The cyclopropyl group can modulate the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. | scientificupdate.com |
This table summarizes the key advantages of incorporating a cyclopropyl group into drug candidates, highlighting the importance of precursors like this compound.
Potential in Polymer Chemistry and Advanced Materials
The reactivity of this compound also extends to the field of polymer chemistry, where it can be employed as a monomer for the synthesis of novel polymers with unique properties.
Monomer in the Synthesis of Novel Polycarbonates or Related Polymers
Polycarbonates are a class of thermoplastics known for their durability and transparency. uwb.edu.pl The synthesis of polycarbonates often involves the reaction of a diol with a carbonate precursor. Activated carbonates, such as those bearing a 4-nitrophenyl group, are particularly effective in melt transcarbonation reactions, allowing for polymerization under milder conditions and with a broader range of monomers compared to traditional methods. rsc.org
This compound, in principle, could be utilized in polycondensation reactions with di- or poly-functional nucleophiles (e.g., diols or diamines) to produce polycarbonates or polyurethanes, respectively. The incorporation of the cyclopropylmethyl group into the polymer backbone could impart unique characteristics to the resulting material, such as altered thermal properties, mechanical strength, and biodegradability.
While specific examples of polymers synthesized directly from this compound are not extensively documented in the reviewed literature, the established reactivity of activated carbonates in polymerization provides a strong basis for its potential in this area. rsc.orgbeilstein-journals.org For instance, the reaction of bis(4-nitrophenyl) carbonate with diols is a known method for polycarbonate synthesis. uwb.edu.plnih.gov By analogy, a bifunctional monomer containing the cyclopropylmethyl carbonate moiety could be a valuable component in the design of new functional polymers.
Another potential route to polymers involves the ring-opening polymerization (ROP) of cyclic monomers. wikipedia.org While this compound itself is not a cyclic monomer, it could be used to synthesize a cyclopropyl-functionalized cyclic carbonate monomer. Such a monomer could then undergo ROP to yield a polycarbonate with pendant cyclopropylmethyl groups. mdpi.combham.ac.uk The presence of the cyclopropyl group in the polymer side chains could offer sites for further functionalization or influence the polymer's physical properties.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Cyclopropylmethyl 4-nitrophenyl carbonate, providing detailed information about the carbon-hydrogen framework.
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that correspond to each unique proton and carbon environment within the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, with electronegative atoms like oxygen and the nitro group causing significant downfield shifts. msu.edu
¹H NMR Spectroscopy: The proton spectrum is characterized by distinct regions corresponding to the cyclopropylmethyl and 4-nitrophenyl moieties.
4-Nitrophenyl Protons: The aromatic protons on the 4-nitrophenyl group appear as two distinct doublets in the downfield region, typically between δ 7.4 and 8.3 ppm. This pattern arises from the symmetrical substitution on the benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are more deshielded and resonate at a higher chemical shift compared to the protons ortho to the carbonate oxygen.
Cyclopropylmethyl Protons: The methylene (B1212753) protons (-CH₂-) of the cyclopropylmethyl group are adjacent to the carbonate oxygen, resulting in a downfield shift to approximately δ 4.2 ppm. This signal appears as a doublet due to coupling with the single methine proton (-CH-) on the cyclopropane (B1198618) ring. The methine proton itself appears as a multiplet further upfield, around δ 1.3 ppm. The methylene protons of the cyclopropane ring are diastereotopic and show complex splitting patterns in the most upfield region of the spectrum, typically between δ 0.4 and 0.7 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, identifying all unique carbon atoms.
Carbonyl Carbon: The carbonate carbonyl carbon (C=O) is highly deshielded and appears as a characteristic peak in the δ 152-155 ppm range. libretexts.org
Aromatic Carbons: The carbons of the 4-nitrophenyl ring typically resonate between δ 120 and 155 ppm. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the carbonate oxygen (C-O) are shifted furthest downfield due to strong deshielding effects. oregonstate.edu
Cyclopropylmethyl Carbons: The methylene carbon (-CH₂-) attached to the carbonate oxygen is found around δ 75 ppm. The methine (-CH-) and methylene (=CH₂) carbons of the cyclopropane ring are highly shielded and appear significantly upfield, with the methine carbon around δ 10-15 ppm and the ring methylene carbons typically below δ 5 ppm, sometimes even showing negative chemical shifts. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic C-H (ortho to -NO₂) | ~8.3 | d | ~125 |
| Aromatic C-H (ortho to -OCOO) | ~7.4 | d | ~122 |
| -O-CH₂- | ~4.2 | d | ~75 |
| Cyclopropyl (B3062369) -CH- | ~1.3 | m | ~12 |
| Cyclopropyl -CH₂- | ~0.4-0.7 | m | ~4 |
| C=O (Carbonate) | - | - | ~153 |
| Aromatic C-NO₂ | - | - | ~145 |
| Aromatic C-O | - | - | ~155 |
Two-dimensional (2D) NMR experiments are employed to resolve spectral overlap and definitively assign proton and carbon signals by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a cross-peak between the methylene protons of the cyclopropylmethyl group (-O-CH₂-) and the methine proton (-CH-) of the cyclopropane ring, confirming their connectivity. It would also show correlations among the protons within the cyclopropane ring itself. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹J-coupling). This technique would unambiguously link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak between the proton signal at ~4.2 ppm and the carbon signal at ~75 ppm, confirming the assignment of the -O-CH₂- group. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically ²J and ³J-coupling), which is crucial for piecing together the molecular structure. Key HMBC correlations would include a cross-peak from the methylene protons (-O-CH₂-) to the carbonate carbonyl carbon (C=O), confirming the ester linkage. Correlations from the aromatic protons to various aromatic carbons would also be observed, confirming the structure of the 4-nitrophenyl group. sdsu.eduyoutube.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. Using a technique like electrospray ionization (ESI), the molecule can be ionized, and its mass-to-charge ratio (m/z) measured. rsc.org
The molecular ion peak [M+H]⁺ or [M+Na]⁺ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
The fragmentation pattern in tandem MS (MS/MS) provides further structural proof. Characteristic fragmentation pathways for this compound would likely include:
Loss of the 4-nitrophenoxy group: Cleavage of the C-O bond between the carbonate and the phenyl ring would result in a fragment corresponding to the cyclopropylmethyl-carbonate cation.
Loss of the cyclopropylmethyl group: Cleavage of the ester oxygen-methylene bond would generate a 4-nitrophenyl carbonate fragment.
Formation of the cyclopropylmethyl cation: A common fragmentation pathway could lead to the formation of the stable cyclopropylmethyl cation.
Decarboxylation: Loss of carbon dioxide (CO₂) is a potential fragmentation pathway for carbonate esters.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Structure | Description | Predicted m/z |
|---|---|---|
| [C₁₁H₁₁NO₅ + H]⁺ | Molecular Ion (Protonated) | 238.07 |
| [C₅H₇O₂]⁺ | Cyclopropylmethyl-carbonate cation | 99.04 |
| [C₄H₇]⁺ | Cyclopropylmethyl cation | 55.06 |
| [C₇H₄NO₅]⁻ | 4-nitrophenyl carbonate anion | 182.01 |
Infrared (IR) Spectroscopy for Carbonyl Functional Group Identification
Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound, particularly the prominent carbonyl group. The C=O stretching vibration in carbonate esters is known to produce a very strong and characteristic absorption band. spectroscopyonline.comresearchgate.net
For this molecule, the IR spectrum would be dominated by a strong absorption peak in the region of 1760-1780 cm⁻¹ , corresponding to the asymmetric stretching of the carbonate C=O bond. libretexts.org This high frequency is typical for carbonates due to the electron-withdrawing effect of the adjacent oxygen atoms. Other significant absorption bands would include:
C-O Stretching: Strong bands between 1200-1300 cm⁻¹ for the C-O single bond stretches.
Nitro Group (NO₂) Stretching: Two strong bands, one for asymmetric stretching around 1520-1540 cm⁻¹ and one for symmetric stretching near 1340-1350 cm⁻¹ .
Aromatic C=C Stretching: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
C-H Stretching: Signals for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropylmethyl group) appear just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantitative Analysis
UV-Vis spectroscopy is a valuable technique for quantitative analysis and for monitoring reactions involving this compound. The 4-nitrophenyl chromophore is UV-active and allows for easy detection.
This compound is particularly useful as a reagent in reactions where the 4-nitrophenoxide ion is a leaving group. emerginginvestigators.org Upon cleavage of the carbonate, such as during hydrolysis or aminolysis, the liberated 4-nitrophenoxide ion produces a distinct yellow color under basic conditions. This phenoxide has a strong absorbance maximum (λₘₐₓ) at approximately 400-413 nm . emerginginvestigators.orgnih.gov
By monitoring the increase in absorbance at this wavelength over time, the rate of the reaction can be precisely determined. nih.gov This allows for detailed kinetic studies of processes where this compound acts as an electrophilic reagent. A calibration curve using known concentrations of 4-nitrophenol (B140041) under the reaction conditions can be used to quantify the product formation. emerginginvestigators.orgresearchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is consumed.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. Using a reversed-phase column (e.g., C18) with a suitable mobile phase (typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), a sharp, single peak would indicate a high degree of purity. A UV detector set to a wavelength where the nitrophenyl group absorbs strongly (e.g., ~270 nm) would provide excellent sensitivity. jk-sci.com HPLC can also be used to follow reaction kinetics by taking aliquots from the reaction mixture over time and quantifying the disappearance of the starting material and the appearance of products.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reaction progress. A spot corresponding to this compound can be visualized under UV light. As the reaction proceeds, the intensity of this spot will decrease, while spots corresponding to the products will appear and intensify. This allows for a quick assessment of reaction completion.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. This is due to the compound's moderate polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
Detailed research findings indicate that the 4-nitrophenyl ester moiety provides a strong chromophore, facilitating sensitive detection using UV-Vis spectrophotometry. nih.govnih.gov Analytical methods developed for similar 4-nitrophenyl esters can be adapted for this compound. sielc.com A typical HPLC setup would involve a C18 column, which consists of silica (B1680970) particles functionalized with octadecyl carbon chains, providing a hydrophobic stationary phase. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.govsielc.com The ratio of the organic to the aqueous phase can be optimized to achieve the desired retention time and separation from any impurities or degradation products, such as 4-nitrophenol.
The selection of the detection wavelength is critical for achieving high sensitivity. The 4-nitrophenyl group exhibits strong absorbance in the UV region, with optimal detection often achieved around 290 nm. nih.gov The retention time of this compound will be influenced by factors such as the exact mobile phase composition, flow rate, and column temperature. By comparing the retention time with that of a known standard, the compound can be identified. Furthermore, the peak area from the chromatogram is proportional to the concentration, allowing for quantitative analysis and purity determination.
Table 1: Illustrative HPLC Parameters for Analysis of 4-Nitrophenyl Carbonate Analogs
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Common solvents for RP-HPLC, adjustable for optimal separation. sielc.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical separations. nih.gov |
| Detection | UV at 290 nm | Wavelength for sensitive detection of the 4-nitrophenyl moiety. nih.gov |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
| Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org Given the presence of the relatively small cyclopropylmethyl group, this compound is expected to have sufficient volatility for GC analysis, particularly if heated. GC is especially useful for assessing the presence of volatile impurities or byproducts from its synthesis.
In a typical GC analysis, the sample is injected into a heated inlet port where it is vaporized and then carried by an inert gas (the mobile phase), such as helium or nitrogen, through a column. libretexts.org The column contains a stationary phase, which can be a liquid or a polymer coated on an inert solid support. Separation occurs as the different components of the sample interact with the stationary phase at different rates. For cyclopropane derivatives, specialized chiral stationary phases, such as Chirasil-β-Dex, have been used to separate enantiomers, although this would only be relevant if the cyclopropylmethyl group were substituted to create a chiral center. researchgate.net
For routine analysis of this compound, a standard non-polar or medium-polarity column, such as one with a dimethylpolysiloxane or phenyl-substituted stationary phase, would likely provide good separation. The temperature of the column is a critical parameter and is often programmed to increase during the analysis (a temperature ramp) to facilitate the elution of less volatile compounds.
Detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS). GC coupled with Mass Spectrometry (GC-MS) is a particularly powerful combination, as it not only separates the components of a mixture but also provides mass spectral data for each component, which can be used for definitive identification by comparing the fragmentation pattern to spectral libraries. libretexts.org
Table 2: General GC Parameters for the Analysis of Volatile Organic Compounds
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane) | A versatile, medium-polarity column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. libretexts.org |
| Inlet Temperature | 250 °C | To ensure rapid and complete vaporization of the sample. |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C | Temperature programming allows for the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation of organic compounds; MS for definitive identification. libretexts.org |
X-ray Crystallography for Definitive Solid-State Structure Determination
While chromatographic techniques like HPLC and GC are excellent for determining the purity and identity of a compound in a mixture, X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
For X-ray crystallography to be applicable, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of the atoms within the crystal lattice.
By collecting and analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision. The resulting structural data would definitively confirm the connectivity of the cyclopropylmethyl, carbonate, and 4-nitrophenyl groups. Furthermore, it would reveal the conformation of the cyclopropylmethyl group relative to the carbonate plane and the orientation of the 4-nitrophenyl ring. This information is invaluable for understanding the molecule's steric and electronic properties and for computational modeling studies. Although no specific crystallographic data for this compound is publicly available, the technique remains the gold standard for solid-state structural elucidation.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity, with a smaller gap generally implying higher reactivity. mdpi.com
From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. ekb.eg These descriptors provide a framework for predicting how the molecule will behave in a chemical reaction.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance for Reactivity |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value suggests greater reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the molecule's ability to act as an electrophile. A high value is expected due to the 4-nitrophenyl group. |
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For Cyclopropylmethyl 4-nitrophenyl carbonate, the MEP map would show a high electron density (typically colored red) around the oxygen atoms of the nitro and carbonate groups, indicating sites susceptible to electrophilic attack. mdpi.com Conversely, a region of low electron density (colored blue) would be expected around the carbonyl carbon of the carbonate group, highlighting it as the primary site for nucleophilic attack, a characteristic feature of highly electrophilic p-nitrophenyl carbonate derivatives. mdpi.combeilstein-journals.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
For a flexible molecule like this compound, MD is invaluable for performing conformational analysis. The cyclopropylmethyl group and the carbonate ester linkage possess rotational freedom, allowing the molecule to adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them.
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For example, an RDF could show a high probability of finding water molecules near the polar nitro and carbonate groups. nih.gov
Hydrogen Bonding Analysis: MD simulations can track the formation and lifetime of hydrogen bonds between the solute and protic solvents.
Solvation Shell Dynamics: The simulations can reveal how quickly solvent molecules in the first solvation shell (those directly contacting the solute) exchange with molecules in the bulk solvent.
Table 2: Key Outputs from MD Simulations of this compound
| Analysis Type | Information Gained |
|---|---|
| Conformational Clustering | Identifies the most populated and energetically favorable 3D structures of the molecule. |
| Root Mean Square Deviation (RMSD) | Measures the flexibility of different parts of the molecule over time. |
| Solvent Accessible Surface Area (SASA) | Calculates the area of the molecule exposed to the solvent, indicating which parts are most available for interaction. |
| Interaction Energy Analysis | Quantifies the strength of non-bonded interactions (van der Waals, electrostatic) between the solute and solvent. |
These simulations provide a microscopic understanding of solvation, which is critical for predicting solubility and reactivity in different media. randallcygan.com
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly using DFT, allows for the detailed investigation of chemical reaction mechanisms. For this compound, a primary reaction of interest is its reaction with nucleophiles, where the 4-nitrophenoxide group acts as a good leaving group. beilstein-journals.org
Modeling a reaction pathway involves identifying all relevant stationary points on the potential energy surface, including:
Reactants: The starting materials (e.g., the carbonate and a nucleophile).
Products: The final materials after the reaction.
Intermediates: Any stable species formed during the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, representing the activation barrier for the reaction.
Table 3: Key Energetic Parameters from Reaction Pathway Modeling
| Parameter | Definition | Significance |
|---|---|---|
| Activation Energy (ΔE‡) | E(Transition State) - E(Reactants) | Determines the kinetic feasibility and rate of the reaction. A lower barrier means a faster reaction. |
| Reaction Energy (ΔErxn) | E(Products) - E(Reactants) | Determines the thermodynamic favorability. A negative value indicates an exothermic reaction. |
| Transition State Geometry | The molecular structure at the peak of the energy barrier. | Provides insight into the specific atomic interactions that govern the reaction mechanism. |
Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Carbonate Reactivity
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical based on its molecular structure. These models establish a mathematical correlation between a set of calculated molecular properties (descriptors) and an experimentally measured reactivity parameter, such as a reaction rate constant.
To develop a QSRR model for a series of carbonate compounds, including this compound, the following steps would be taken:
Data Set Assembly: A series of related carbonate esters with known experimental reactivities would be compiled.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges from DFT).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that links a subset of the most relevant descriptors to the observed reactivity.
Validation: The model's predictive power is tested on a set of molecules that were not used in its creation.
A hypothetical QSRR equation for carbonate reactivity might look like:
log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Where k is the reaction rate constant, c₁, c₂, etc., are coefficients determined by the regression, and the descriptors are numerical representations of molecular features. For this compound, relevant descriptors might include the calculated charge on the carbonyl carbon, the LUMO energy, and descriptors quantifying the steric bulk of the alcohol substituent. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized carbonate esters.
Future Research Directions and Perspectives
Development of Sustainable and Environmentally Benign Synthetic Routes
The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally friendly methodologies. For Cyclopropylmethyl 4-nitrophenyl carbonate, this translates to moving away from traditional synthetic routes that may involve hazardous reagents and generate significant waste. Research in this area is expected to concentrate on several key aspects:
Alternative Carbonylating Agents: A primary focus will be the replacement of hazardous carbonylating agents like phosgene (B1210022) and its derivatives. Future routes may explore the use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. hyphadiscovery.com While the direct carbonylation of cyclopropylmethanol (B32771) with CO2 to form an activated carbonate is challenging, research into novel catalytic systems could make this a viable option. Another avenue is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), which are considered greener alternatives due to their low toxicity. nih.gov
Atom Economy and Waste Reduction: Synthetic strategies that maximize atom economy will be prioritized. This includes the development of one-pot syntheses and tandem reactions that minimize intermediate isolation and purification steps, thereby reducing solvent usage and waste generation.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future investigations could explore the potential of lipases or other enzymes to catalyze the formation of this compound or its precursors. Biocatalytic methods have been successfully employed for the synthesis of other carbonate compounds. tue.nlacs.org
A comparative overview of potential sustainable synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Research Challenges |
|---|---|---|
| CO2 as Feedstock | Renewable, non-toxic, abundant C1 source. | Thermodynamic stability of CO2 requires efficient catalytic activation. |
| Dialkyl Carbonates (e.g., DMC) | Low toxicity, biodegradable, readily available. | May require harsher reaction conditions compared to traditional reagents. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Development of efficient conversion pathways from biomass to key intermediates. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery, stability, and optimization for non-natural substrates. |
Exploration of Novel Catalytic Systems for Carbonate Activation and Transformation
The reactivity of the carbonate group in this compound is central to its utility. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to modulate this reactivity, enabling more efficient and selective transformations.
Organocatalysis: Organocatalysts have emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative to traditional catalysts. For the synthesis and transformation of carbonates, various organocatalytic systems, such as N-heterocyclic carbenes (NHCs), amidines (e.g., DBU, DBN), and phosphines, could be explored. axispharm.comscientificupdate.com These catalysts can activate the carbonate group towards nucleophilic attack under mild conditions. Hydrogen-bond donor organocatalysts, like squaramides, have also shown promise in activating epoxides for carbonate synthesis and could be investigated for their potential in activating acyclic carbonates. researchgate.net
Photocatalysis and Electrocatalysis: The use of light or electricity to drive chemical reactions offers new avenues for sustainable synthesis. bldpharm.com Photocatalytic systems, potentially employing semiconductor materials or photosensitizers, could be designed to facilitate the formation or transformation of this compound under ambient conditions. nih.govrsc.org Electrocatalytic methods could provide a reagent-free approach to carbonate synthesis and modification.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures and functionalities, making them attractive candidates for heterogeneous catalysis. MOFs containing Lewis acidic metal centers could be designed to activate the carbonate group, facilitating its reaction with various nucleophiles. semanticscholar.orgguidechem.com The high surface area and defined active sites of MOFs could lead to enhanced catalytic activity and selectivity.
Nanocatalysis: The use of catalytically active nanoparticles could also be a promising direction. The unique electronic and surface properties of nanomaterials can lead to enhanced catalytic performance. For instance, metal nanoparticles supported on high-surface-area materials could be developed for efficient carbonate synthesis and transformation.
A summary of emerging catalytic systems and their potential applications is provided in Table 2.
Table 2: Novel Catalytic Systems and Their Potential in Carbonate Chemistry
| Catalytic System | Principle of Activation | Potential Applications |
|---|---|---|
| Organocatalysis | Lewis base or hydrogen-bond activation of the carbonate or its precursors. | Mild and selective synthesis and functionalization of carbonates. |
| Photocatalysis | Light-induced electron transfer to activate reactants. | Green synthesis of carbonates using light as an energy source. |
| Electrocatalysis | Electrochemical activation of substrates at an electrode surface. | Reagent-free synthesis and transformations. |
| Metal-Organic Frameworks (MOFs) | Lewis acidic metal nodes and functionalized linkers for substrate binding and activation. | Heterogeneous catalysis with high activity and selectivity. |
| Nanocatalysis | High surface area and unique electronic properties of nanoparticles. | Enhanced catalytic efficiency in carbonate synthesis. |
Integration into Continuous Flow Chemistry for Scalable Synthesis
The translation of laboratory-scale syntheses to industrial production requires robust and scalable methods. Continuous flow chemistry, utilizing microreactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and process control.
The integration of the synthesis of this compound into a continuous flow process is a logical next step for its large-scale production. A potential flow synthesis could involve the following key stages:
Reagent Pumping and Mixing: Precise and pulseless pumps would deliver solutions of cyclopropylmethanol, a carbonylating agent (such as a chloroformate or an activated carbonate), and a base into a micromixer to ensure rapid and efficient mixing.
Reaction in a Temperature-Controlled Reactor: The reaction mixture would then flow through a heated or cooled reactor coil, where the reaction would proceed. The residence time in the reactor would be precisely controlled to maximize conversion and minimize byproduct formation.
In-line Purification and Work-up: The crude product stream could be passed through a continuous purification module, such as a liquid-liquid extractor or a column packed with a scavenger resin, to remove unreacted starting materials and byproducts.
Product Collection: The purified product would be collected at the outlet of the flow system.
The benefits of applying continuous flow technology to the synthesis of this compound are summarized in Table 3. While the literature on the continuous flow synthesis of this specific molecule is not yet available, the principles have been successfully applied to the synthesis of other carbonates, particularly cyclic carbonates. researchgate.netchemrxiv.orgbeilstein-journals.org
Table 3: Advantages of Continuous Flow Synthesis for this compound
| Feature | Benefit in Flow Chemistry |
|---|---|
| Heat Transfer | Excellent heat dissipation, allowing for the safe use of highly exothermic reactions. |
| Mass Transfer | Rapid mixing of reagents, leading to faster reaction rates and improved yields. |
| Safety | Small reactor volumes minimize the risk associated with handling hazardous materials. |
| Scalability | Production can be scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). |
| Process Control | Precise control over reaction parameters (temperature, pressure, residence time) leads to better product consistency and quality. |
Expansion of Applications in Interdisciplinary Fields, including Materials Science and Biological Chemistry
The unique structural features of this compound, namely the reactive 4-nitrophenyl carbonate group and the cyclopropylmethyl moiety, make it an attractive building block for applications in diverse interdisciplinary fields.
Materials Science: The 4-nitrophenyl carbonate group is an activated carbonyl group that can readily react with nucleophiles such as alcohols and amines. This reactivity can be exploited in the synthesis of novel polymers. For instance, it can be used as a monomer or a chain-end functionalizing agent in the preparation of polycarbonates and polyurethanes. rsc.orgresearchgate.net The incorporation of the cyclopropylmethyl group into the polymer backbone or as a pendant group could impart unique properties to the resulting materials, such as altered thermal stability, mechanical strength, or biocompatibility.
Biological Chemistry and Drug Discovery: The 4-nitrophenyl carbonate moiety is a well-established reactive group for the modification of biomolecules, such as proteins and peptides, through reaction with amine groups on amino acid side chains. axispharm.com This makes this compound a potential tool for bioconjugation, enabling the attachment of the cyclopropylmethyl group to biological targets. The cyclopropyl (B3062369) group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, or modulate the pharmacological profile of a drug candidate. hyphadiscovery.comscientificupdate.com Therefore, this compound could serve as a valuable reagent for creating novel bioconjugates or as a building block in the synthesis of complex bioactive molecules. Its application as a linker in targeted drug delivery systems, where the carbonate linkage could be designed to be cleavable under specific physiological conditions, is another promising area of research. chemrxiv.orgnih.gov
The potential applications are summarized in the table below.
Table 4: Potential Interdisciplinary Applications of this compound
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Monomer for polycarbonate and polyurethane synthesis. | Activated carbonate group for efficient polymerization. Cyclopropylmethyl group for tuning material properties. |
| Surface modification of materials. | Covalent attachment to surfaces bearing nucleophilic groups. | |
| Biological Chemistry | Bioconjugation reagent for labeling proteins and peptides. | Reactive 4-nitrophenyl carbonate for amine modification. |
| Linker for antibody-drug conjugates (ADCs). | Potential for cleavable carbonate linkage for drug release. | |
| Medicinal Chemistry | Building block for the synthesis of bioactive molecules. | Introduction of the cyclopropylmethyl motif to modulate pharmacological properties. |
Q & A
Q. What are the common synthetic methods for preparing cyclopropylmethyl 4-nitrophenyl carbonate, and how can side reactions be minimized?
this compound is typically synthesized via reaction of cyclopropylmethanol with 4-nitrophenyl chloroformate. A critical step involves selecting an appropriate base and solvent system. For example, triethylamine (Et3N) in tetrahydrofuran (THF) is often used, but this can lead to elimination byproducts (e.g., vinyl sulfones) if reactive intermediates are not stabilized . Substituting pyridine for Et3N reduces elimination due to its weaker basicity, improving yield (up to 65% reported) . Purification via recrystallization from chloroform–diethyl ether (10:1) is recommended to isolate the product effectively .
Q. How is the purity of this compound characterized in research settings?
Researchers rely on nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly <sup>1</sup>H and <sup>13</sup>C NMR for identifying carbonate and cyclopropylmethyl groups. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is used to assess purity, while mass spectrometry (MS) verifies molecular weight. Recrystallization protocols are critical for removing unreacted chloroformate or elimination byproducts .
Advanced Research Questions
Q. How can the degree of substitution in carbonate derivatives be controlled during synthesis?
The degree of substitution is modulated by adjusting the stoichiometry of 4-nitrophenyl chloroformate relative to the nucleophile (e.g., cyclopropylmethanol). For example, increasing chloroformate concentration enhances carbonate group incorporation but risks overfunctionalization. Kinetic monitoring via UV spectroscopy (tracking 4-nitrophenol release at 400 nm) allows real-time optimization .
Q. What mechanistic insights exist for aminolysis reactions involving this compound?
Studies on analogous carbonates (e.g., 4-cyanophenyl 4-nitrophenyl carbonate) reveal that aminolysis proceeds via a stepwise mechanism with a zwitterionic tetrahedral intermediate. The leaving group ability (nucleofugality) of 4-nitrophenoxide dominates reactivity, with cyclopropylmethyl groups influencing steric and electronic effects. Computational models (DFT) can predict activation barriers and optimize reaction conditions .
Q. How is this compound applied in bioconjugation or drug delivery systems?
This compound serves as a versatile linker in bioconjugation due to its hydrolytically stable carbonate group and photoactive 4-nitrophenyl moiety. For example, it has been used to functionalize polyphosphazene-based reagents for peptide nucleic acid (PNA) synthesis. The cyclopropylmethyl group enhances lipophilicity, improving cellular uptake in drug delivery systems .
Q. What safety protocols are critical when handling this compound in the lab?
While toxicity data are limited, the compound’s structural similarity to aryl carbonates suggests potential irritant properties. Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods. Storage under inert gas (argon) minimizes hydrolysis. Acute exposure protocols should align with guidelines for nitrophenol derivatives, which are known to cause methemoglobinemia .
Key Methodological Recommendations
- Synthesis Optimization: Prioritize pyridine over Et3N to suppress elimination byproducts .
- Reaction Monitoring: Use UV spectroscopy to track 4-nitrophenol liberation for kinetic control .
- Computational Modeling: Apply DFT calculations to predict aminolysis pathways and optimize nucleophile selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
